molecular formula C23H24N4O5 B2585381 N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide CAS No. 920447-84-3

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide

Cat. No. B2585381
CAS RN: 920447-84-3
M. Wt: 436.468
InChI Key: PXETVQYWURKBQF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Scientific Research Applications

Cancer Metabolism

F2235-0187: has been identified as a derivative of amuvatinib with potential antineoplastic activity . It exhibits selective toxicity towards glucose-starved tumor cells, which is a significant finding since glucose levels inside solid tumors are often low compared to normal surrounding tissue . This compound could be used to target pathways supporting survival during glucose starvation, offering a new therapeutic strategy in oncology.

Mitochondrial Inhibition

This compound inhibits mitochondrial membrane potential . Since glucose-starved cells depend on mitochondria for survival, F2235-0187 could be used to induce cell death in tumor cells experiencing glucose starvation by targeting their mitochondrial function .

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles, which include derivatives like F2235-0187 , have been synthesized and evaluated for their anticancer activity against various cancer cell lines . These compounds have shown promising results, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .

Cell Cycle Arrest

Some derivatives related to F2235-0187 have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that F2235-0187 could be studied further for its potential to halt the proliferation of cancer cells and trigger programmed cell death.

Selective Toxicity

The compound has demonstrated good selectivity between cancer cells and normal cells . This selectivity is crucial for reducing the side effects of chemotherapy and improving the quality of life for patients undergoing cancer treatment.

Mechanistic Studies

F2235-0187: can serve as a template for mechanistic studies to understand the structure–activity relationships of indole anticancer molecules . Such studies could lead to the optimization of this compound to enhance its anticancer properties.

Synthetic Lethality

By targeting the specific vulnerabilities of cancer cells, such as their reliance on mitochondria under glucose starvation, F2235-0187 could be part of a synthetic lethality approach . This strategy involves combining drugs that target different pathways or mechanisms to effectively kill cancer cells while sparing normal cells.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c28-20(24-17-6-7-18-19(12-17)32-15-31-18)14-26-10-8-23(9-11-26)21(29)27(22(30)25-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXETVQYWURKBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide

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